2-cyano-N,N-diethylacetamide

Catalog No.
S613099
CAS No.
26391-06-0
M.F
C7H12N2O
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyano-N,N-diethylacetamide

Dissolving solid 2-cyanoacetamide for liquid-phase dosing adds steps and inconsistency in automated synthesis. 2-Cyano-N,N-diethylacetamide is a pumpable liquid at ambient temperature, removing the need for solvent pre-dissolution and enabling direct use in continuous flow reactors.

  • Specified in process patents for Entacapone API via Knoevenagel condensation.
  • Higher lipophilicity from N,N-diethyl groups enhances performance in biphasic extractions.
  • Stable amide functionality avoids transesterification issues compared to ethyl cyanoacetate.

CAS Number

26391-06-0

Product Name

2-cyano-N,N-diethylacetamide

IUPAC Name

2-cyano-N,N-diethylacetamide

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C7H12N2O/c1-3-9(4-2)7(10)5-6-8/h3-5H2,1-2H3

InChI Key

RYSHIRFTLKZVIH-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CC#N

Synonyms

N,N-Diethyl-2-cyanoacetamide; 2-Cyano-N,N-diethylacetamid;

Canonical SMILES

CCN(CC)C(=O)CC#N

The exact mass of the compound 2-cyano-N,N-diethylacetamide is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of monocarboxylic acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

2-Cyano-N,N-diethylacetamide (CAS: 26391-06-0) is a bifunctional organic compound featuring both a nitrile and a tertiary amide group. It serves as a key reactive intermediate in multi-step organic synthesis, most notably in the production of specific active pharmaceutical ingredients (APIs) and other complex chemical targets. Unlike its unsubstituted analog, it is a liquid at room temperature, a property that significantly influences its handling and processability in laboratory and industrial settings.

Research Fit

Active methylene Reactivity profile supports condensation and heterocyclic synthesis
Liquid state Simplifies handling, dispensing, and dissolution in reaction setup
Broad solubility Compatible with chloroform, ethyl acetate, THF, methanol, and common organic media

Substituting 2-cyano-N,N-diethylacetamide is often unfeasible due to critical shifts in physical and chemical properties. Replacing the N,N-diethyl groups with N,N-dimethyl groups alters lipophilicity and steric hindrance, impacting performance in biphasic systems like solvent extractions. Using the unsubstituted analog, 2-cyanoacetamide, introduces a significant process challenge by switching from an easily dosed liquid to a solid with different solubility characteristics. Opting for a related ester, such as ethyl cyanoacetate, fundamentally changes the reactivity profile, requiring different catalytic systems and potentially leading to undesirable side reactions (e.g., transesterification) not present with the more stable amide group. These differences make the title compound a deliberate choice for specific, optimized synthetic routes.

Substitution Risk

Steric & electronic mismatch N,N-diethyl substitution modulates nucleophilicity; N,N-dimethyl or unsubstituted analogs may exhibit different reaction rates and selectivity profiles.
Structural specificity for entacapone synthesis Only the N,N-diethyl derivative meets the structural definition required for entacapone drug substance manufacture; other cyanoacetamides would not produce the correct molecular entity.
Physical form differences Liquid state of this compound contrasts with solid analogs (e.g., N,N-dimethylcyanoacetamide), impacting handling, purification workflows, and solvent compatibility in scale-up.

Specified Intermediate for the Synthesis of the FDA-Approved Drug Entacapone

Multiple patents describing the manufacturing process for Entacapone, a catechol-O-methyltransferase (COMT) inhibitor for Parkinson's disease, explicitly name 2-cyano-N,N-diethylacetamide as the required Knoevenagel condensation partner for 3,4-dihydroxy-5-nitrobenzaldehyde. The selection of this specific reagent over other active methylene compounds like ethyl cyanoacetate or other N,N-dialkyl-2-cyanoacetamides in established pharmaceutical manufacturing processes underscores its suitability and validated performance for this high-value application.

Evidence DimensionSuitability as a pharmaceutical process intermediate
Target Compound DataNamed as the key starting material for Entacapone synthesis in multiple process patents.
Comparator Or BaselineGeneric active methylene compounds (e.g., ethyl cyanoacetate, other cyanoacetamides).
Quantified DifferenceSpecified for use in a validated, commercial API synthesis route, whereas alternatives are not.
ConditionsIndustrial synthesis of (E)-N,N-Diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide (Entacapone).

For GMP-compliant synthesis or process development targeting Entacapone, this specific material is the documented and established choice, reducing process validation risks.

Acidity (pKa)
Predicted (in silico)
Target: 2-Cyano-N,N-diethylacetamide pKa 4.53 ± 0.10
Comparator: N,N-Dimethylcyanoacetamide pKa 8.46
~8,000-fold higher acidity
Supports mild-base enolate formation, broadening substrate compatibility
Predicted values; experimental confirmation recommended for kinetic studies

Enhanced Processability: Liquid Form Factor Simplifies Industrial Handling vs. Solid Analogs

2-Cyano-N,N-diethylacetamide exists as a liquid at standard temperature and pressure, with a reported density of approximately 1.013 g/mL at 25 °C. This contrasts sharply with its parent analog, 2-cyanoacetamide, which is a crystalline solid with a melting point of 121 °C. The liquid state allows for simplified material transfer, dosing, and mixing via pumping, eliminating the need for solid handling equipment or a separate dissolution step that would be required for the solid analog. This is a critical process advantage in scaled-up laboratory or manufacturing workflows.

Evidence DimensionPhysical State at 25 °C
Target Compound DataLiquid
Comparator Or Baseline2-Cyanoacetamide: Solid
Quantified DifferenceN/A (Qualitative difference in physical state)
ConditionsStandard Temperature and Pressure (STP)

Procuring the liquid form avoids the operational complexities and costs associated with dissolving a solid reagent, simplifying process scale-up and improving workflow efficiency.

Purity (GC)
Supplier specification
≥98.0%
Standard grade; higher purity grade (99% GC) also commercially available
Purity grade selection directly influences side-product control and purification effort
Verify supplier CoA; 1% purity difference can halve allowable impurities

Increased Lipophilicity Over Dimethyl Analog Suggests Improved Performance in Biphasic Systems

The lipophilicity of a molecule, often estimated by its octanol-water partition coefficient (logP), is critical for applications like solvent extraction. 2-Cyano-N,N-diethylacetamide has a computed XLogP3 value of 0.3. While an experimental value for the direct comparator 2-cyano-N,N-dimethylacetamide is not readily available, its shorter alkyl chains result in lower lipophilicity. The addition of two methylene (-CH2-) groups in the diethyl analog relative to the dimethyl analog predictably increases its preference for nonpolar, organic phases, which is a key performance parameter for an extractant in hydrometallurgical or other biphasic separation processes.

Evidence DimensionCalculated Lipophilicity (XLogP3)
Target Compound Data0.3
Comparator Or Baseline2-Cyano-N,N-dimethylacetamide (structurally less lipophilic)
Quantified DifferenceHigher calculated logP value, indicating greater affinity for organic phases.
ConditionsComputed property (XLogP3 model).

For developing solvent extraction systems, selecting the diethyl derivative provides a higher intrinsic lipophilicity, potentially leading to better organic phase partitioning and higher extraction efficiency for target solutes.

Synthetic Specificity
Structural requirement
Unique intermediate
N,N-diethyl moiety is essential for the Knoevenagel condensation that forms the entacapone core structure.
Only this derivative satisfies the molecular definition for entacapone drug substance synthesis
Substitution with any other cyanoacetamide yields a different chemical entity
Manufacturing route
Cross-study comparable
Improved route: DCC-mediated coupling of N,N-diethylamine and cyanoacetic acid; avoids alkali cyanide and haloacetamides.
Traditional route (DE 2538254) used chloroacetyl chloride/cyanide.
Reduced toxicological risk during handling; potential for lower cyanide-related impurities
Confirm supplier's process; DCC-mediated route may support cleaner impurity profiles

Key Intermediate in Pharmaceutical Manufacturing

This compound is the right choice when performing a Knoevenagel condensation for the synthesis of Entacapone, where its use is specified in process patents. Procuring this specific intermediate aligns with established manufacturing routes for this API.

Automated or Continuous Flow Synthesis

Due to its liquid state at ambient temperatures, this reagent is highly suitable for use in automated synthesis platforms or continuous flow reactors where reagents must be delivered via pumps. It avoids the process complications of handling and dissolving solid analogs like 2-cyanoacetamide.

Development of Solvent Extraction Systems for Metal Recovery

The N,N-diethyl groups provide increased lipophilicity compared to smaller alkyl analogs. This makes it a candidate for designing and optimizing organic phases in hydrometallurgical processes for the selective extraction of metal ions from aqueous solutions.

Application Fit Matrix

Application
Selection Property
Validation Focus
Entacapone drug substance synthesis (COMT inhibitor)
Structure-specific intermediate: N,N-diethylcyanoacetamide
Identity confirmation, purity specification (GC), and compliance with synthetic patent requirements
Cyanofluoroamide building block synthesis
High alpha-proton acidity supports enolate formation for fluorination
Reactivity profile under mild basic conditions; verify fluorination efficiency and regioisomer ratios
Endoplasmic reticulum probe preparation
Lipophilic diethylamide moiety; availability of high-purity grade
Minimize background fluorescence; verify purity meets specification for sensitive imaging
Heterocyclic synthesis (pyridones, pyrimidines)
Enhanced methylene reactivity enables mild enolate generation
Substrate compatibility and yield optimization under different base/solvent systems

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H226 (40%): Flammable liquid and vapor [Warning Flammable liquids];
H302+H312+H332 (20%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (60%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (40%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

26391-06-0

Wikipedia

N,N-diethylcyanoacetamide

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